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Abstract
This document provides detailed application notes and experimental protocols for the one-pot

synthesis of the antidepressant drug Citalopram, starting from 5-cyanophthalide. This method

avoids the isolation and purification of intermediates, thereby offering a more efficient and

streamlined synthetic route.[1][2] The protocols described herein are based on patented

procedures involving Grignard reactions.[1][3] Two primary approaches are detailed: a single

Grignard reaction followed by reduction and cyclization, and a sequential Grignard reaction

method. Quantitative data from representative syntheses are summarized, and a logical

workflow of the process is visualized.

Introduction
Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of

depression.[1] Traditional synthetic routes to Citalopram often involve multiple steps with the

isolation of intermediates, leading to lower overall yields and increased production costs. The

one-pot synthesis from 5-cyanophthalide presents a significant improvement by carrying out

several reaction steps in a single vessel without isolating the intermediate products.[1][2] This

approach simplifies the manufacturing process, making it more adaptable for commercial scale
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production.[1] The key transformation involves the reaction of 5-cyanophthalide with one or

more Grignard reagents, followed by reduction and cyclization to yield Citalopram.[1][2]

Data Summary
The following tables summarize the quantitative data for two distinct one-pot synthetic routes to

Citalopram from 5-cyanophthalide, as described in the cited literature.

Table 1: Single Grignard Reaction Route

Reagent/Produ
ct

Molecular
Weight ( g/mol
)

Moles Mass/Volume Molar Ratio

5-

Cyanophthalide
159.14 0.628 100 g 1.0

4-

Fluorobromoben

zene

175.00 0.876 153.33 g 1.39

Magnesium

Turnings
24.31 1.055 25.33 g 1.68

Iodine 253.81 - 0.05 g Catalytic

Dry

Tetrahydrofuran
- - 300 mL -

Dry Toluene - - 900 mL -

Citalopram

Hydrobromide
405.30 -

160-165 g

(crude)
-

Purity (HPLC) - - >99% -

Table 2: Sequential Grignard Reaction Route (Conceptual)

Note: Specific quantities for the second Grignard reagent and final yield are not detailed in the

provided search results but the pathway is described conceptually.
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Reagent/Product Role

5-Cyanophthalide Starting Material

4-Fluorophenyl Magnesium Bromide First Grignard Reagent

3-N,N-Dimethylaminopropylmagnesium Chloride Second Grignard Reagent

Aqueous Sulfuric Acid Cyclization Agent

Citalopram Final Product

Experimental Protocols
The following are detailed protocols for the one-pot synthesis of Citalopram from 5-

cyanophthalide.

Protocol 1: Single Grignard Reaction, Reduction, and
Cyclization
This protocol involves a single Grignard reaction followed by reduction and cyclization to yield

Citalopram without the isolation of intermediates.[1]

Materials:

5-Cyanophthalide

4-Fluorobromobenzene

Magnesium Turnings

Iodine (catalytic amount)

Dry Tetrahydrofuran (THF)

Dry Toluene

20% Aqueous Ammonium Chloride Solution

Methanol
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Sodium Borohydride

20% Aqueous Acetic Acid

Liquor Ammonia

Anhydrous Sodium Sulfate

Activated Carbon

Isopropyl Alcohol

47% Hydrobromic Acid

Procedure:

Grignard Reagent Preparation: In a suitable reaction vessel, prepare the 4-fluorophenyl

magnesium bromide Grignard reagent by reacting 153.33 g (0.876 moles) of 4-

fluorobromobenzene with 25.33 g (1.055 moles) of magnesium turnings and a catalytic

amount of iodine (0.05 g) in 300 mL of dry THF.[3]

Grignard Reaction: To a suspension of 100 g (0.628 moles) of 5-cyanophthalide in 900 mL of

dry toluene, add the prepared Grignard reagent solution at a temperature of -4 to -2 °C.[3]

Quenching: After the reaction is complete, quench the reaction mass with 100 mL of 20%

aqueous ammonium chloride solution.[3]

Work-up 1: Separate the toluene layer and dilute it with 100 mL of methanol.[3]

Reduction: Cool the solution to 5-10°C and add sodium borohydride in portions. Stir until the

reaction is complete.

Work-up 2: Extract the aqueous layer with toluene. Combine the toluene phases and extract

with 200 mL of 20% aqueous acetic acid.[3]

Basification and Extraction: Cool the aqueous acid extract to 5-10 °C and adjust the pH to

basic using liquor ammonia. Extract the liberated Citalopram base with toluene (3 x 300 mL).

[3]
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Drying and Purification: Wash the combined toluene layer with water and dry over anhydrous

sodium sulfate. Treat the toluene solution with 10 g of activated carbon and filter.[3]

Salt Formation: Concentrate the filtrate under reduced pressure to obtain oily Citalopram

base. Dissolve the base in 1000 mL of isopropyl alcohol and add 47% hydrobromic acid (45-

50 mL).[3]

Crystallization and Isolation: Stir the reaction mass for 4 hours at 25-30 °C and then cool to

10 °C. Filter the precipitated Citalopram hydrobromide salt and wash with chilled isopropyl

alcohol (300 mL).[3] The purity of the resulting Citalopram salt is reported to be in excess of

99% as determined by HPLC.[3]

Protocol 2: Sequential Grignard Reaction
This protocol describes a process where 5-cyanophthalide is subjected to sequential Grignard

reactions followed by cyclization.[1]

Conceptual Steps:

First Grignard Reaction: 5-cyanophthalide is reacted with 4-fluorophenyl magnesium

bromide in an organic solvent such as THF.[1][3]

Second Grignard Reaction: The reaction mass from the first step is then subjected to a

second Grignard reaction with 3-N,N-dimethylaminopropylmagnesium chloride.[1][3]

Quenching and Work-up: The reaction is quenched with an aqueous ammonium chloride

solution, followed by a suitable work-up to yield the dihydroxy intermediate.[3]

Cyclization: The dihydroxy product is then subjected to cyclization in an acidic medium, such

as aqueous sulfuric acid, to yield Citalopram.[1][3]

Visualized Workflow
The following diagram illustrates the logical workflow of the one-pot synthesis of Citalopram

from 5-cyanophthalide via the single Grignard reaction route.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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